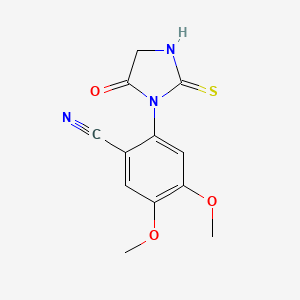

4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile

Description

4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with methoxy groups at positions 4 and 4. The imidazolidinone ring attached to position 2 contains a sulfanylidene (thione) group at position 2 and a ketone (5-oxo) group. The thione and ketone functionalities may contribute to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

IUPAC Name |

4,5-dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-17-9-3-7(5-13)8(4-10(9)18-2)15-11(16)6-14-12(15)19/h3-4H,6H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXADPBLNEZJWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N2C(=O)CNC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzonitrile and thiourea.

Formation of Intermediate: The initial step involves the reaction of 4,5-dimethoxybenzonitrile with thiourea under acidic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as hydrochloric acid, to form the imidazolidinone ring.

Oxidation: The final step involves the oxidation of the sulfanyl group to form the sulfanylidene moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be further oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile can be compared to related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Analysis:

Aromatic Ring Substituents: The main compound’s 4,5-dimethoxy groups are electron-donating, enhancing solubility and influencing electronic interactions. The pyrazoline derivative () lacks a nitrile group but includes a phenolic -OH, enabling strong hydrogen-bonding networks in its crystal structure .

Heterocyclic Ring Systems: The imidazolidinone-thione core in the main compound and ’s analog provides hydrogen-bonding sites (thione S and ketone O), which may enhance binding to biological targets. ’s compound further incorporates a hydroxybutyl chain, likely increasing conformational flexibility . The pyrazoline ring () adopts a puckered conformation, with naphthyl and methoxy groups creating steric hindrance and distinct dihedral angles (e.g., 75.93° between naphthyl and pyrazoline planes) .

Crystallinity and Packing :

- The pyrazoline derivative forms layered structures via C—H···O/N and π-interactions, contributing to thermal stability . The main compound’s thione group may similarly facilitate crystal packing through S···H or S···metal interactions.

Synthetic Routes: Compounds with fused benzimidazole-oxadiazole systems () are synthesized via conventional cyclization, while imidazolidinone derivatives (main compound, ) likely require thiourea cyclization or ketone functionalization .

Potential Applications: The trifluoromethyl analog () is documented as a pharmaceutical intermediate (Ru 59063), suggesting utility in drug development . The main compound’s dimethoxy groups may align with antimicrobial or kinase inhibitor scaffolds, though further studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.